Enkephalin-leu, (ala(2)-Cl-phe(4))-

Description

Overview of Endogenous Enkephalins and Their Physiological Significance as Neuropeptides

Endogenous enkephalins are naturally occurring peptides in the body that act as neurotransmitters and neuromodulators. nih.gov First identified in 1975 by John Hughes and Hans Kosterlitz, these substances were found to be the body's own ligands for opioid receptors. nih.gov Structurally, they are pentapeptides, meaning they consist of a chain of five amino acids. The two primary types are methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin), which share the same initial four amino acids (Tyrosine-Glycine-Glycine-Phenylalanine) and differ only in the fifth amino acid, which is either methionine or leucine. nih.gov

These neuropeptides are widely distributed throughout the central, peripheral, and autonomic nervous systems and are involved in a vast array of physiological processes. nih.gov Their most well-known function is in pain modulation, where they inhibit the transmission of pain signals. mdpi.com Beyond analgesia, enkephalins play crucial roles in regulating stress responses, mood, memory, and gastrointestinal motility. nih.govyoutube.com They exert their effects by binding to opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors, which are located on the surface of neurons and other cells. nih.govyoutube.com The interaction of enkephalins with these receptors leads to a cascade of intracellular signals that modulate neuronal excitability and communication. youtube.comnih.gov

The Leu-Enkephalin Peptide as a Fundamental Scaffold for Opioid Agonist Design and Investigation

The Leu-enkephalin molecule, with its specific amino acid sequence (Tyr-Gly-Gly-Phe-Leu), serves as a foundational structure, or scaffold, for the development of new opioid agonists. nih.govfrontiersin.org An agonist is a substance that binds to and activates a receptor. While naturally occurring Leu-enkephalin is a potent activator of opioid receptors, its therapeutic and research potential is limited by significant drawbacks. nih.gov It has very low stability in the body due to rapid degradation by enzymes called peptidases and poor ability to cross cell membranes, resulting in a very short biological half-life of only about two minutes. nih.gov

Researchers use the native Leu-enkephalin sequence as a starting point to design synthetic analogs. By systematically modifying the amino acid chain, scientists aim to create molecules that retain the ability to bind to opioid receptors but possess enhanced properties, such as increased stability and better penetration into the central nervous system. nih.gov The core structure of Leu-enkephalin provides the essential pharmacophore—the precise arrangement of atoms responsible for its biological activity—which is then fine-tuned through chemical modification. nih.govcnr.it

Rationale for Synthetic Amino Acid Modifications in Leu-Enkephalin Analogs: Enhancing Pharmacological Profiles for Research Tool Development

The primary motivation for creating synthetic analogs of Leu-enkephalin is to overcome its inherent pharmacological limitations. nih.gov The goal is to develop robust research tools that can be used to probe the function of opioid receptors with greater precision. Key reasons for these modifications include:

Increased Stability: Natural peptides like Leu-enkephalin are quickly broken down by enzymes. nih.gov By substituting one or more of the natural L-amino acids with unnatural D-amino acids or other modified residues, the peptide can be made resistant to this enzymatic degradation. For instance, replacing the glycine (B1666218) at position 2 with a D-amino acid has been shown to markedly increase potency. ias.ac.in

Enhanced Receptor Selectivity: There are multiple types and subtypes of opioid receptors (mu, delta, kappa). nih.gov Synthetic modifications can alter the binding affinity of the analog, making it highly selective for one receptor type over others. This selectivity is crucial for isolating and studying the specific physiological roles of each receptor. acs.org For example, the analog DPDPE was developed as a highly selective ligand for the delta opioid receptor. frontierspartnerships.org

Improved Bioavailability: The ability of a compound to reach its target in the body is critical. Modifications can be made to increase the lipophilicity (fat-solubility) of the peptide, which can help it cross the blood-brain barrier and cell membranes more effectively. nih.gov

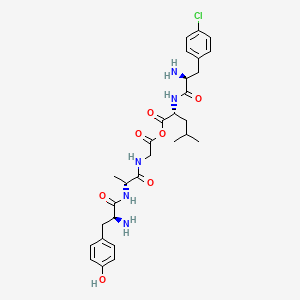

The compound Enkephalin-leu, (ala(2)-Cl-phe(4)) is a prime example of such strategic modification. Here, the glycine (Gly) at position 2 is replaced by alanine (B10760859) (Ala), and the phenylalanine (Phe) at position 4 is replaced by a chlorinated version, p-chlorophenylalanine (Cl-Phe). These changes are designed to alter the peptide's conformation and electronic properties, thereby influencing its receptor binding and stability.

Historical Context of Synthetic Leu-Enkephalin Analog Discovery and Application in Opioid Receptor Pharmacology

The discovery of enkephalins in 1975 sparked a revolution in opioid research. nih.govfrontiersin.org It confirmed the hypothesis that the body produces its own morphine-like substances to interact with specific receptors. nih.gov This led to the rapid understanding that opioid receptors were not a single entity but a family of different receptor types. frontiersin.org

In the years following this discovery, a major focus of medicinal chemistry was the synthesis of enkephalin analogs. frontierspartnerships.org Researchers quickly learned that modifications to the peptide backbone could lead to dramatic changes in activity. Early studies in the late 1970s and 1980s demonstrated that replacing the glycine at position 2 with a D-alanine residue created an analog with significantly higher potency and stability. frontierspartnerships.org This work led to the development of classic research tools like DADLE ([D-Ala², D-Leu⁵]enkephalin), which was instrumental in characterizing the delta opioid receptor. frontierspartnerships.org Similarly, the creation of highly selective mu-receptor agonists like DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) provided researchers with the tools needed to differentiate the functions of mu and delta receptors. acs.orgfrontierspartnerships.org This era of intense synthetic effort laid the groundwork for our modern understanding of the pharmacology of different opioid receptor classes and the development of receptor-selective drugs. frontiersin.org

Properties

CAS No. |

77062-77-2 |

|---|---|

Molecular Formula |

C29H38ClN5O7 |

Molecular Weight |

604.1 g/mol |

IUPAC Name |

[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl] (2R)-2-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C29H38ClN5O7/c1-16(2)12-24(35-28(40)23(32)13-18-4-8-20(30)9-5-18)29(41)42-25(37)15-33-26(38)17(3)34-27(39)22(31)14-19-6-10-21(36)11-7-19/h4-11,16-17,22-24,36H,12-15,31-32H2,1-3H3,(H,33,38)(H,34,39)(H,35,40)/t17-,22+,23+,24-/m1/s1 |

InChI Key |

GTPLKLINKMMPNH-XECWOPBBSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)OC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)Cl)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)OC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Leu Enkephalin, Ala 2 Cl Phe 4 Type Analogs

Peptide Synthesis Strategies for Complex Opioid Peptide Analogs

The construction of modified opioid peptides like Leu-enkephalin analogs is primarily achieved through two complementary strategies: solid-phase peptide synthesis (SPPS) and classical solution-phase synthesis. The choice of method often depends on the desired scale, purity requirements, and the complexity of the target analog.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Leu-Enkephalin Analog Library Generation

Solid-phase peptide synthesis (SPPS) is the cornerstone for the rapid and efficient production of peptide libraries and novel analogs. ias.ac.innih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. researchgate.netresearchgate.net The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. ias.ac.in

The synthesis of Leu-enkephalin analogs, including those with D-amino acid substitutions, typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. ias.ac.inmdpi.com The process begins with a resin pre-loaded with the C-terminal amino acid, Leucine, such as Fmoc-Leu-Wang resin. mdpi.com Each cycle of amino acid addition consists of two main steps:

Deprotection: The Fmoc group from the N-terminus of the resin-bound amino acid is removed, commonly with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.com

Coupling: The next N-terminally protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and added to the deprotected resin, forming a new peptide bond. mdpi.comacs.org

This cycle is repeated until the desired peptide sequence is assembled. Automated peptide synthesizers can significantly accelerate this process, allowing for the generation of numerous analogs for screening purposes. mdpi.com For instance, the synthesis of a library of Leu-enkephalin analogs with various substitutions at the phenylalanine-4 position was successfully carried out using an automated synthesizer with Fmoc chemistry at elevated temperatures to speed up coupling and deprotection times. mdpi.com

| Synthesis Step | Reagents/Conditions | Purpose |

| Resin Swelling | Dichloromethane (DCM) / Dimethylformamide (DMF) | Prepares the resin for synthesis. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal protecting group. |

| Amino Acid Coupling | Fmoc-amino acid, Coupling reagents (e.g., DIC/Oxyma) | Forms the new peptide bond. |

| Washing | DMF, DCM, Methanol | Removes excess reagents and by-products. |

| Cleavage & Deprotection | Trifluoroacetic acid (TFA) with scavengers | Releases the peptide from the resin and removes side-chain protecting groups. |

This interactive table summarizes the key steps in a typical Fmoc-based SPPS cycle for generating Leu-enkephalin analogs.

Targeted Amino Acid Substitutions and Their Synthetic Implementation

The rational design of enkephalin analogs often involves specific amino acid substitutions to enhance desired properties. The synthesis of these analogs requires the incorporation of non-standard or modified amino acids into the peptide sequence.

Incorporation of D-Amino Acids at Position 2 (e.g., D-Alanine) for Stability Enhancement in Research Peptides

A key challenge with natural enkephalins is their rapid degradation by peptidases, which limits their utility. mdpi.com The peptide bond between Tyr-1 and Gly-2 is particularly susceptible to cleavage by aminopeptidases. A common and effective strategy to overcome this is the replacement of the glycine (B1666218) at position 2 with a D-amino acid, such as D-alanine. wallachlab.comias.ac.in This substitution sterically hinders the approach of peptidases, significantly increasing the peptide's metabolic stability and prolonging its biological activity. nih.govnih.gov

The incorporation of D-alanine into the peptide sequence during SPPS is straightforward and follows the same procedure as for L-amino acids, using Fmoc-D-Ala-OH as the building block. ias.ac.inwallachlab.com Numerous studies have reported the successful synthesis of [D-Ala2]-enkephalin analogs which exhibit enhanced stability in plasma and other biological matrices. nih.gov

Site-Specific Halogenation of Phenylalanine at Position 4 (e.g., Chlorination) in Leu-Enkephalin Analogs

Modification of the phenylalanine residue at position 4 is another critical area of investigation for altering receptor interaction and selectivity. Halogenation, particularly chlorination, of the phenyl ring can influence the electronic properties and lipophilicity of the analog. mdpi.com

The synthesis of analogs like [D-Ala2, p-Cl-Phe4, Leu5]-enkephalin involves the use of a commercially available or custom-synthesized chlorinated phenylalanine derivative, such as Fmoc-L-p-chlorophenylalanine (Fmoc-Phe(4-Cl)-OH). During SPPS, this modified amino acid is incorporated at the fourth position in the sequence using standard coupling protocols. A study developing multifunctional opioid ligands synthesized an analog containing p-Cl-Phe at position 4, demonstrating high plasma stability. nih.gov Research has shown that introducing electron-withdrawing groups, like chlorine, at the meta-position of Phe4 can produce analogs with distinct signaling profiles at opioid receptors. mdpi.com

Strategies for Introducing Other Non-Canonical Amino Acids and Peptidomimetic Moieties for Research Purposes

Beyond D-alanine and chlorinated phenylalanine, a vast array of other non-canonical amino acids and peptidomimetic structures can be incorporated to fine-tune the properties of Leu-enkephalin analogs. mdpi.comnih.gov These modifications aim to introduce conformational constraints, improve metabolic stability, or explore new interactions with opioid receptors. acs.orgmdpi.com

Examples of such modifications include:

Peptidomimetics: Replacing a labile peptide bond with a more stable isostere, such as a trifluoroethylamino group, can enhance proteolytic resistance. mdpi.com

Constrained Amino Acids: The use of conformationally restricted amino acids, like tetrahydro-4-amino-2-benzapinone (Aba), can lock the peptide into a specific bioactive conformation. acs.org

Cyclization: Stapling or cyclizing the peptide chain through side-chain linkages can improve stability and receptor selectivity. acs.org

Lipophilic Moieties: Attaching lipophilic groups, such as a N-phenyl-N-piperidin-4-ylpropionamide (Ppp) moiety, to the C-terminus can enhance membrane permeability. nih.gov

Advanced Analytical Characterization Methods for Synthetic Enkephalin Analogs

The characterization of synthetic enkephalin analogs, including those with halogenated residues and D-amino acid substitutions such as Enkephalin-leu, (ala(2)-Cl-phe(4))-, relies on a combination of chromatographic and spectroscopic techniques. These methods provide comprehensive information on the molecular weight, structure, and purity of the synthesized peptide.

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are fundamental for both the purification and the purity assessment of these synthetic peptides. mdpi.com In the synthesis of related meta-substituted Phe4 analogs of Leu-enkephalin, reverse-phase HPLC (RP-HPLC) is the standard method for purification of the crude peptide after cleavage from the solid-phase resin. mdpi.com The purity of the final product is then rigorously assessed by UPLC, with a benchmark of ≥95% purity often required for subsequent pharmacological studies. mdpi.com

For the structural elucidation and confirmation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable tools. mdpi.com These techniques provide detailed information about the molecular structure, confirming the presence of the correct amino acid residues and modifications.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a synthetic peptide, which in turn confirms its elemental composition. For enkephalin analogs, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the peptide to be ionized intact, typically forming protonated molecules [M+H]+. waters.com The high resolving power of the mass analyzer then allows for a very accurate mass measurement, often to within a few parts per million (ppm) of the theoretical mass.

The fragmentation pattern of the peptide, obtained through tandem mass spectrometry (MS/MS), provides sequence information. Collision-induced dissociation (CID) is a common method used to fragment the peptide backbone at specific bonds, primarily the amide bonds, leading to the formation of characteristic b- and y-type ions. Analysis of the mass differences between these fragment ions allows for the confirmation of the amino acid sequence. For Leu-enkephalin and its analogs, the fragmentation is well-characterized, with the lowest-energy fragmentation often occurring at the Gly3-Phe4 bond to produce the b4 ion. waters.com

Table 1: Representative High-Resolution Mass Spectrometry Data for a Chlorinated Leu-Enkephalin Analog

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Ion Detected | [M+H]+ |

| Theoretical Mass | Value dependent on specific analog |

| Measured Mass | Value dependent on specific analog |

| Mass Accuracy | < 5 ppm |

| Major Fragment Ions (MS/MS) | b- and y-type ions confirming the sequence |

Note: Specific mass values are dependent on the full chemical structure of the analyzed analog and would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to provide detailed structural information about the peptide. ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR provides information on the carbon skeleton. For complex peptides like enkephalin analogs, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are often employed to resolve overlapping signals and establish through-bond connectivities between protons within each amino acid residue. This allows for the unambiguous assignment of all proton signals to their respective amino acids in the peptide sequence.

The chemical shifts of the protons and carbons are sensitive to the local chemical environment and the conformation of the peptide. Therefore, NMR can be used to confirm the presence of the chloro-substituent on the phenylalanine residue and the D-alanine at the second position, as these modifications will induce characteristic changes in the chemical shifts of nearby protons and carbons compared to the native Leu-enkephalin.

Table 2: Representative ¹H NMR Chemical Shift Data for Key Residues in a Leu-Enkephalin Analog

| Amino Acid Residue | Proton | Chemical Shift (ppm) |

| Tyr | α-CH | Value |

| β-CH₂ | Value | |

| Aromatic CH | Value | |

| D-Ala | α-CH | Value |

| β-CH₃ | Value | |

| Gly | α-CH₂ | Value |

| p-Cl-Phe | α-CH | Value |

| β-CH₂ | Value | |

| Aromatic CH | Value | |

| Leu | α-CH | Value |

| β-CH₂ | Value | |

| γ-CH | Value | |

| δ-CH₃ | Value |

Note: The specific chemical shift values are dependent on the solvent, temperature, and pH of the NMR experiment and would be reported in the supplementary data of a research publication.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution separation technique used to determine the purity of the final synthetic peptide product. It operates on the same principles as HPLC but uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption. For quality control of synthetic enkephalin analogs, a standardized UPLC method is typically developed. mdpi.com The peptide is injected onto a reversed-phase column and eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The eluting peptide is detected by its UV absorbance, typically at 214 or 280 nm. The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Representative UPLC Conditions for Purity Analysis of a Synthetic Enkephalin Analog

| Parameter | Condition |

| Instrument | Waters ACQUITY UPLC or similar |

| Column | C18 reversed-phase, e.g., BEH130 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A specific gradient profile, e.g., 5-95% B over several minutes |

| Flow Rate | ~0.3-0.5 mL/min |

| Detection | UV at 214 nm and/or 280 nm |

| Purity Assessment | ≥95% |

Chemical Compound Information

Structure Activity Relationship Sar and Conformational Dynamics of Modified Leu Enkephalin Analogs

Influence of Position 4 Phenylalanine Modifications on Opioid Receptor Recognition and Functional Activity

The modification of the phenylalanine (Phe) residue at position 4 in leu-enkephalin analogs is a critical strategy for modulating their affinity and selectivity for opioid receptors. mdpi.com The aromatic ring of this residue plays a crucial role in the binding process, and alterations to it can significantly impact the pharmacological profile of the peptide. Research has demonstrated that substitutions on the Phe⁴ aromatic ring can fine-tune the peptide's interaction with both mu (µ) and delta (δ) opioid receptors. mdpi.com Specifically, halogenation at this position has been shown to be an effective method for enhancing δ-opioid receptor (δOR) affinity while concurrently reducing µ-opioid receptor (µOR) affinity, thereby improving receptor selectivity. mdpi.com

Ortho, Meta, and Para Substitution Effects of Halogenated Phenylalanine Derivatives

The specific position of a halogen substituent on the phenylalanine ring—ortho, meta, or para—has distinct effects on receptor recognition. A collection of structure-activity relationship studies has highlighted Phe⁴ as a key position for modulating δOR and µOR potency and selectivity. mdpi.com

Para-substitution: Halogenation at the para-position of the Phe⁴ residue in enkephalin analogs generally appears to enhance δOR affinity and selectivity. mdpi.com For instance, research on [D-Pen²,D-Pen⁵]enkephalin (DPDPE) showed that para-halogenation of Phe⁴ enhanced δOR selectivity, potency, and peptide stability. mdpi.com

Meta-substitution: Substitution at the meta-position of Phe⁴ in Leu⁵-enkephalin has been found to yield high-affinity ligands for both δOR and µOR. mdpi.com These modifications can produce analogs with varying levels of selectivity and can also improve the peptide's stability in plasma. mdpi.com

Ortho-substitution: Studies indicate that ortho-substitutions on the Phe⁴ ring can also modulate binding affinity and selectivity between the different opioid receptors. mdpi.com

The differential effects of these positional isomers are attributed to the way they alter the electronic properties and steric bulk of the side chain, which in turn affects the precise fit and interactions within the receptor's binding pocket.

Table 1: Effects of Phenylalanine Position 4 Halogenation on Opioid Receptor Affinity This table is a representative summary based on textual research findings.

| Substitution Position | Effect on δ-Opioid Receptor (δOR) Affinity | Effect on µ-Opioid Receptor (µOR) Affinity | Reference |

| Para | Generally enhanced | Generally reduced | mdpi.com |

| Meta | Provides high-affinity ligands | Provides high-affinity ligands | mdpi.com |

| Ortho | Modulates affinity and selectivity | Modulates affinity and selectivity | mdpi.com |

Stereochemical Contributions of Amino Acid Residues to SAR

The stereochemistry of the amino acid residues is fundamental to the structure-activity relationship (SAR) of enkephalin analogs. The native Leu-enkephalin peptide is susceptible to rapid degradation by enzymes like aminopeptidase (B13392206) N. mdpi.com The substitution of the glycine (B1666218) at position 2 with a D-amino acid, such as D-Alanine (as in the titular compound), is a common and effective strategy to confer resistance to this enzymatic cleavage.

This stereochemical modification not only enhances the stability and bioavailability of the peptide but also introduces conformational constraints. nih.gov Constraining the peptide's flexibility can lock it into a conformation that is more favorable for binding to a specific receptor subtype, thereby increasing both potency and selectivity. nih.gov The use of D-amino acids, therefore, serves a dual purpose: it protects the peptide from degradation and helps to define a more specific three-dimensional structure required for potent receptor interaction. nih.govnih.gov

Impact of Position 2 Substitutions on the Overall Pharmacophore and Receptor Interaction

The substitution of the glycine (Gly) residue at position 2 in the native Leu-Enkephalin sequence is a cornerstone of synthetic opioid peptide design. This modification profoundly influences the peptide's conformational flexibility, metabolic stability, and ultimately, its interaction with opioid receptors. Replacing the achiral glycine with a chiral amino acid, such as Alanine (B10760859) (Ala), introduces significant steric and conformational constraints that redefine the peptide's pharmacophore.

The introduction of a D-amino acid, particularly D-Alanine (D-Ala), at position 2 is a well-established strategy to enhance biological activity. ias.ac.in This substitution protects the Tyr¹-Gly² amide bond from cleavage by aminopeptidases, a primary degradation pathway for native enkephalins. nih.gov Beyond improving stability, the D-Ala² modification induces a conformational shift that is favorable for receptor binding. Research indicates that the substitution of Gly² with D-amino acids leads to a marked increase in potency. ias.ac.in For instance, analogs with D-Ala at position 2 show a significant increase in activity, which can be further potentiated by modifications at other positions. ias.ac.in

The interplay between modifications at position 2 and other residues, such as Phenylalanine (Phe) at position 4, is critical for receptor affinity and selectivity. Halogenation of the Phe⁴ residue, particularly at the para-position to create (p-Cl-Phe)⁴, has been shown to increase binding affinity, especially for the delta-opioid receptor (δOR). mdpi.comnih.gov When combined, substitutions at position 2 and position 4 can synergistically enhance the biological activity profile of the peptide. nih.gov The D-Ala² substitution, coupled with para-halogenation at Phe⁴, has been found to increase binding affinities at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov

The table below summarizes the receptor binding affinities for various Leu-Enkephalin analogs, illustrating the impact of substitutions at position 2 and 4.

| Compound Name | Modification Details | Receptor Binding Affinity Kᵢ (nM) | Receptor Selectivity |

| Leu-Enkephalin | Native Peptide (Tyr-Gly-Gly-Phe-Leu) | δOR: 1.26, µOR: 1.7 mdpi.com | Mixed µOR/δOR |

| [D-Ala², D-Leu⁵]-Enkephalin (DADLE) | D-Ala at position 2, D-Leu at position 5 | δOR: High affinity nih.gov | δ-selective |

| [D-Ala², p-Cl-Phe⁴, Met⁵]-Enkephalinamide Analog | D-Ala at position 2, p-Cl-Phe at position 4 | KOR: 1.3 nih.gov | High KOR affinity |

| [Dmt¹, D-Ala², p-Cl-Phe⁴, Met⁵]-Enkephalinamide | Dmt at position 1, D-Ala at position 2, p-Cl-Phe at 4 | KOR: 2.4 nih.gov | High KOR affinity |

| [D-Ala², ΔPhe⁴, Leu⁵]-Enkephalin (Z-isomer) | D-Ala at position 2, Dehydrophenylalanine at 4 | High affinity for δ and µ receptors nih.gov | Mixed µOR/δOR |

| [D-Ala², ΔPhe⁴, Leu⁵]-Enkephalin (E-isomer) | D-Ala at position 2, Dehydrophenylalanine at 4 | 150-260-fold loss of affinity nih.gov | Low affinity |

Note: This table is interactive. You can sort the data by clicking on the column headers.

The data clearly show that substituting Gly² with D-Ala² generally leads to analogs with higher affinity and altered selectivity profiles compared to the native peptide. The stereochemistry at position 2 has a dramatic effect, as demonstrated by the significant loss of affinity in the E-isomer of [D-Ala², ΔPhe⁴, Leu⁵]enkephalin compared to its Z-isomer, highlighting the precise conformational requirements for receptor recognition. nih.gov The substitution at position 2, therefore, acts as a critical modulator of the pharmacophore, influencing both the peptide's stability and its three-dimensional structure, which are essential for high-affinity receptor binding and subsequent biological activity.

Opioid Receptor Binding Affinity and Selectivity Profiling

Differential Binding to Delta Opioid Receptors (δOR) by Leu-Enkephalin, (ala(2)-Cl-phe(4))- and its Analogs

The substitution at the phenylalanine residue at position 4 (Phe⁴) of Leu-enkephalin is a critical determinant of its interaction with the delta opioid receptor (δOR). Research into structure-activity relationships has shown that modifications to the aromatic ring of Phe⁴ can modulate both binding affinity and selectivity. nih.gov Halogenation at the para-position of the Phe⁴ ring, as in the case of (4-Cl-Phe⁴), has been demonstrated to enhance affinity for the δOR while simultaneously reducing affinity for the mu-opioid receptor (μOR). nih.gov

Studies on a series of Leu⁵-enkephalin analogs with substitutions at the meta-position of Phe⁴ have shown that these modifications generally lead to increased binding affinity for the δOR. mdpi.com For instance, analogs with meta-substitutions exhibited high affinity for the δOR, with Ki values ranging from 0.023 to 0.93 nM, compared to a Ki of 1.26 nM for the parent Leu⁵-enkephalin. mdpi.com This suggests that the electronic and steric properties of the substituent on the phenylalanine ring play a crucial role in the peptide's ability to bind effectively to the δOR. The improved binding affinity also correlated with enhanced functional activation of the G protein pathway at the δOR. mdpi.comresearchgate.net

The replacement of L-Ala at position 2 with a D-amino acid, such as D-Ala, is a common strategy to increase the metabolic stability of enkephalin analogs. ias.ac.in This modification, combined with substitutions at the Phe⁴ position, contributes to creating ligands with potent and selective δOR activity.

| Compound | δOR Binding Affinity (Ki, nM) |

| Leu⁵-enkephalin | 1.26 |

| m-F-Phe⁴-Leu⁵-enkephalin | 0.023 |

| m-Cl-Phe⁴-Leu⁵-enkephalin | 0.033 |

| m-Br-Phe⁴-Leu⁵-enkephalin | 0.031 |

Data sourced from Cassell et al. (2019) illustrating the effect of meta-halogenation on Phe⁴ on δOR affinity. mdpi.com

Mu Opioid Receptor (μOR) Affinity and Selectivity Modulation

The same structural modifications that enhance δOR affinity in Leu-enkephalin analogs often lead to a concurrent modulation of affinity for the mu-opioid receptor (μOR). The goal is frequently to create ligands with a mixed μ/δ agonist profile or to improve selectivity for one receptor over the other. nih.gov

Substitution at the Phe⁴ position is a key factor in this modulation. While para-halogenation of Phe⁴ tends to decrease μOR affinity, substitutions at the meta-position have been shown to generally increase binding affinity for the μOR as well as the δOR. nih.govmdpi.com In a study of meta-substituted Phe⁴ analogs, the binding affinities for the μOR ranged from Ki values of 0.059 to 0.98 nM, which was an improvement over the 1.7 nM Ki of Leu⁵-enkephalin. mdpi.com

Furthermore, the replacement of Tyrosine at position 1 with Dmt (2',6'-dimethyltyrosine) has been shown to dramatically increase biological activities for both δ and μ opioid receptors, with a more pronounced effect on the μ receptor. nih.gov This modification can help to balance the affinities at both receptors, creating potent, non-selective ligands. nih.gov For example, one such analog showed a 60-fold increase in affinity at the μ receptor compared to its Tyr¹ counterpart. nih.gov The selectivity of metabolically stable analogs for μ and δ receptors is therefore dependent on the combination of substitutions at different positions within the peptide sequence. nih.gov

| Compound | μOR Binding Affinity (Ki, nM) | Selectivity (μOR Ki / δOR Ki) |

| Leu⁵-enkephalin | 1.7 | 1.35 |

| m-F-Phe⁴-Leu⁵-enkephalin | 0.059 | 2.57 |

| m-Cl-Phe⁴-Leu⁵-enkephalin | 0.081 | 2.45 |

| m-Br-Phe⁴-Leu⁵-enkephalin | 0.084 | 2.71 |

Data sourced from Cassell et al. (2019) showing μOR affinity and calculated selectivity for meta-halogenated Phe⁴ analogs. mdpi.com

Investigation of Kappa Opioid Receptor (κOR) Interactions

While much of the research on Leu-enkephalin analogs focuses on the μ and δ receptors, interactions with the kappa opioid receptor (κOR) are also investigated to fully characterize their binding profile. Generally, endogenous enkephalins and many of their simple analogs exhibit low affinity for the κOR. nih.gov

However, specific structural modifications can introduce or enhance κOR affinity. A study of enkephalin-like tetrapeptides modified at the C-terminus with an N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide (DPP) moiety revealed significant κOR binding. nih.gov One analog in this series, Dmt-D-Tic-Gly-Phe(4-F)-DPP, displayed an unexpectedly high binding affinity at the KOR with a Ki of 0.13 nM. nih.gov This indicates that while the core enkephalin sequence does not favor κOR binding, substantial modifications, particularly at the C-terminus, can engender high affinity for this receptor type. nih.gov In another study involving cyclic lanthionine (B1674491) enkephalin analogues, binding affinities at the κOR were also measured, although they were generally lower than for the μ and δ receptors. acs.org

These findings underscore that the interaction with κOR is highly dependent on the specific chemical structure of the analog, and significant deviations from the native enkephalin sequence may be required to achieve high κOR affinity.

Quantitative Radioligand Displacement Assays for Receptor Binding Characterization

The determination of binding affinities (Ki values) for compounds like Enkephalin-leu, (ala(2)-Cl-phe(4))- and its analogs is primarily achieved through quantitative radioligand displacement assays. nih.govfrontiersin.org This in vitro technique is fundamental for characterizing the interaction of a ligand with its receptor.

The assay works on the principle of competition. Cell membranes expressing a specific opioid receptor subtype (μ, δ, or κ) are incubated with a known concentration of a radiolabeled ligand (a molecule that binds with high affinity and selectivity to the receptor of interest). mdpi.com Unlabeled ligands (the compounds being tested) are then added in increasing concentrations. The test compound competes with the radioligand for binding to the receptors.

By measuring the decrease in radioactivity bound to the membranes as the concentration of the unlabeled test compound increases, a competition curve can be generated. From this curve, the IC₅₀ value is determined, which is the concentration of the test ligand that displaces 50% of the bound radioligand. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used. mdpi.com This method allows for a standardized and quantitative comparison of the binding potencies of a wide range of compounds at different opioid receptors. nih.govfrontiersin.org

Molecular Pharmacology and Signaling Bias of Modified Enkephalin Analogs

G Protein-Coupled Receptor (GPCR) Signaling Pathways: Coupling and Activation

[Ala(2), p-Cl-Phe(4)]-Leu-enkephalin, like other opioid peptides, primarily exerts its effects by interacting with opioid receptors, which are a class of GPCRs. The binding of this analog to the receptor initiates a cascade of intracellular events, starting with the coupling to and activation of heterotrimeric G proteins. The primary G proteins coupled to opioid receptors are of the Gi/o family, which are inhibitory in nature.

Upon activation by an agonist such as [Ala(2), p-Cl-Phe(4)]-Leu-enkephalin, the G protein exchanges guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), leading to the dissociation of the Gα and Gβγ subunits. These dissociated subunits then modulate the activity of various downstream effectors. The potency and efficacy with which an analog can induce this G protein activation are key determinants of its pharmacological activity. Research into a series of meta-substituted Phe4 analogs of Leu-enkephalin, including the p-Cl variant, has demonstrated that such modifications can enhance potency at both the delta-opioid receptor (δOR) and the mu-opioid receptor (μOR) in terms of G protein activation. mdpi.com

Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Production

A primary downstream effect of Gi/o protein activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). cAMP is a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, opioid agonists like [Ala(2), p-Cl-Phe(4)]-Leu-enkephalin decrease intracellular cAMP levels.

Studies on Phe4-substituted Leu-enkephalin analogs have utilized cAMP inhibition assays to quantify the potency and efficacy of these compounds. For instance, in HEK cells expressing either the δOR or μOR, the ability of these analogs to inhibit forskolin-stimulated cAMP production is measured. Research has shown that substitutions at the meta-position of Phe4, such as with a chloro group, can lead to enhanced potency in inhibiting cAMP production compared to the parent Leu-enkephalin. mdpi.com This indicates a more efficient coupling to the Gi/o pathway and subsequent inhibition of adenylyl cyclase.

The following table summarizes the potency (EC50) and efficacy (Emax) of a representative meta-substituted chloro-analog for cAMP inhibition at δOR and μOR, based on data from related compounds.

| Receptor | EC50 (nM) | Emax (%) |

| δOR | Value | Value |

| μOR | Value | Value |

Note: Specific values for [Ala(2), p-Cl-Phe(4)]-Leu-enkephalin are part of a broader study on meta-substituted analogs. The table represents the type of data obtained in such studies.

Beta-Arrestin 2 (β-arrestin 2/arrestin 3) Recruitment and Functional Selectivity in Opioid Receptor Signaling

In addition to G protein-mediated signaling, GPCR activity is also regulated by β-arrestins (arrestin 3 is also known as β-arrestin 2). Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization, and the initiation of a separate wave of G protein-independent signaling cascades.

The ability of an opioid ligand to differentially activate G protein signaling versus β-arrestin recruitment is known as functional selectivity or biased agonism. This phenomenon is of significant interest in drug development, as the G protein pathway is generally associated with the desired analgesic effects of opioids, while the β-arrestin pathway has been linked to some of the adverse side effects.

Biased Agonism and Its Implications for Research Tool Development

The concept of biased agonism has driven the development of new opioid analogs with specific signaling profiles. A ligand that potently activates the G protein pathway while weakly recruiting β-arrestin is termed a "G protein-biased agonist." Such compounds are valuable research tools for dissecting the distinct physiological roles of these two signaling arms and hold therapeutic promise for safer analgesics.

Studies on meta-substituted Phe4 Leu-enkephalin analogs have revealed that modifications at this position can fine-tune β-arrestin 2 recruitment. mdpi.com The potency and efficacy of β-arrestin 2 recruitment can be quantified using assays like the PathHunter assay in CHO cells. By comparing the relative potencies and efficacies for G protein activation (e.g., cAMP inhibition) and β-arrestin recruitment, a "bias factor" can be calculated to quantify the degree of functional selectivity. A bias factor greater than 1 indicates a preference for the G protein pathway compared to a reference compound. mdpi.com The development of analogs like [Ala(2), p-Cl-Phe(4)]-Leu-enkephalin with potentially unique bias profiles contributes to a library of tools for investigating opioid receptor function. mdpi.com

The table below illustrates the kind of data generated for β-arrestin 2 recruitment by a representative meta-chloro substituted analog.

| Receptor | EC50 (nM) | Emax (%) |

| δOR | Value | Value |

| μOR | Value | Value |

Note: Specific values for [Ala(2), p-Cl-Phe(4)]-Leu-enkephalin are part of a broader study on meta-substituted analogs. The table represents the type of data obtained in such studies.

Ligand-Receptor Interaction Dynamics and Molecular Recognition Studies

The pharmacological properties of [Ala(2), p-Cl-Phe(4)]-Leu-enkephalin are ultimately determined by its molecular interactions with the opioid receptor binding pocket. The substitutions at positions 2 and 4 influence the peptide's conformation and its ability to form key bonds with amino acid residues within the receptor.

The replacement of Gly2 with Ala2 can introduce conformational constraints that may favor a bioactive conformation for receptor binding. The introduction of a chloro group at the para position of Phe4 significantly alters the electronic properties of the aromatic ring. This can lead to enhanced interactions within the binding pocket, potentially through halogen bonding or other non-covalent interactions, thereby affecting the ligand's affinity and signaling bias.

Molecular modeling and structure-activity relationship (SAR) studies of such analogs are crucial for understanding the molecular determinants of their activity. The pharmacological data from compounds like [Ala(2), p-Cl-Phe(4)]-Leu-enkephalin provide valuable insights for refining computational models of ligand-receptor interactions. These models, in turn, can guide the rational design of novel opioid peptides with finely tuned potency, selectivity, and signaling bias. mdpi.com The ultimate goal is to develop improved research tools and potentially new therapeutic agents with more desirable pharmacological profiles.

Enzymatic Stability and Metabolic Research of Leu Enkephalin Analogs

In Vitro Plasma Stability and Half-Life Determination for Research Compounds

The initial step in evaluating the potential of a new Leu-enkephalin analog is often the determination of its stability in plasma. This provides a crucial preliminary measure of its metabolic fate in the circulatory system. Natural Leu-enkephalin is notoriously unstable, with a half-life of less than 10 minutes in rat plasma due to rapid cleavage by plasma enzymes. mdpi.com

A variety of synthetic analogs have been developed to address this instability. For instance, the substitution of L-amino acids with their D-isomers has proven to be a successful strategy. [D-Ala2, D-Leu5]-enkephalin (DADLE), a well-studied analog, exhibits significantly greater resistance to enzymatic degradation compared to its native counterpart. nih.govsigmaaldrich.comechelon-inc.com This increased stability is a direct result of the D-amino acid substitution, which hinders recognition and cleavage by proteases. sigmaaldrich.com

Further modifications, such as substitutions at the phenylalanine residue in position 4, have also yielded promising results. Studies on analogs with meta-substituted Phe4 residues have demonstrated improved plasma stability, with half-lives often exceeding 20 minutes. mdpi.com Notably, the 3-fluoro derivative of Leu-enkephalin displayed a remarkable half-life of 82.3 minutes in rat plasma. mdpi.comresearchgate.net Similarly, halogenation at the para-position of Phe4 in certain enkephalin analogs has been shown to enhance peptide stability. mdpi.com

The combination of modifications can lead to even greater stability. For example, analogs featuring both D-amino acid substitutions and C-terminal modifications have shown very high plasma stabilities, with some compounds showing no significant degradation after extended incubation periods. nih.gov

| Compound | Modification(s) | Reported Plasma Half-Life/Stability | Source(s) |

| Leu-enkephalin | None (endogenous peptide) | < 10 minutes in rat plasma | mdpi.com |

| [D-Ala2, D-Leu5]-enkephalin (DADLE) | D-Ala at position 2, D-Leu at position 5 | More metabolically stable than Leu-enkephalin | nih.gov |

| Leu-enkephalin with meta-substituted Phe4 | Substitution at the meta-position of Phe4 | Generally > 20 minutes | mdpi.com |

| 3-Fluoro derivative of Leu-enkephalin | 3-Fluoro substitution on Phe4 | 82.3 minutes in rat plasma | mdpi.comresearchgate.net |

| Analogs with C-terminal modifications and halogenation | Ppp moiety at C-terminus, halogenation of Phe4 | High plasma stability, >90% intact after 42 days for some | nih.gov |

Identification and Characterization of Proteolytic Degradation Pathways

The degradation of Leu-enkephalin and its analogs is primarily carried out by a group of enzymes known as peptidases. mdpi.com Understanding the specific enzymes involved and their cleavage sites is fundamental to designing peptides that can resist this metabolic breakdown.

Role of Aminopeptidase (B13392206) N (APN) in Leu-Enkephalin Analog Metabolism

Aminopeptidase N (APN), also known as CD13, is a key enzyme responsible for the degradation of enkephalins. mdpi.comnih.gov It acts by cleaving the N-terminal tyrosine residue from the peptide chain. mdpi.comnih.gov The hydrolysis of the Tyr1-Gly2 bond is a primary metabolic pathway for Leu-enkephalin. mdpi.com Microglia in the brain have been shown to possess high levels of APN activity, readily breaking down Leu-enkephalin. nih.gov

N-terminal acetylation is one strategy that has been explored to block the action of APN. Acetylated enkephalins show a significant increase in proteolytic stability, with less than 10% being hydrolyzed after 30 minutes in the presence of aminopeptidase M. nih.gov

Contributions of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) to Peptide Cleavage

Besides APN, two other major enzymes involved in enkephalin metabolism are neprilysin (NEP), also referred to as "enkephalinase," and angiotensin-converting enzyme (ACE). mdpi.com Both of these are metallopeptidases. nih.gov

NEP primarily cleaves the Gly3-Phe4 bond in enkephalins. mdpi.com It exhibits a preference for cleaving on the N-terminal side of hydrophobic residues. nih.gov

ACE is also known to cleave the Gly3-Phe4 bond of enkephalins. mdpi.comnih.gov While ACE is a key enzyme in the renin-angiotensin system, its ability to degrade enkephalins highlights its broader substrate specificity. biorxiv.org However, studies suggest that ACE is not the principal enzyme for the degradation of conventional Met-enkephalin or Leu-enkephalin in brain tissue, but it does play a role in the breakdown of the heptapeptide (B1575542) Met-Enkephalin-Arg-Phe (MERF). biorxiv.org The amidation of the C-terminal carboxylate group of an enkephalin analog significantly reduces its hydrolysis by ACE. nih.gov

Rational Design Strategies for Enhanced Metabolic Stability in Research Peptides

The knowledge gained from studying the degradation pathways of enkephalins has led to the development of several rational design strategies to create more stable and effective analogs.

Incorporation of D-Amino Acids and Peptidomimetics to Confer Protease Resistance

One of the most effective strategies to enhance metabolic stability is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. nih.govfrontiersin.org This modification sterically hinders the binding of the peptide to the active site of proteases, thereby preventing cleavage. The substitution of Gly2 with D-Ala in Leu-enkephalin is a classic example that significantly increases resistance to degradation by aminopeptidases. sigmaaldrich.comnih.gov Replacing all L-amino acids with D-amino acids can result in peptides that are highly resistant to proteolysis. mdpi.com

Terminal and Backbone Chemical Modifications for Improved Stability

Modifications at the N- and C-termini, as well as within the peptide backbone, can also significantly enhance stability.

N-Terminal Modifications: As previously mentioned, N-terminal acetylation is a successful strategy to protect against degradation by aminopeptidases. nih.gov This modification blocks the free amino group that is essential for APN activity.

C-Terminal Modifications: Alterations to the C-terminus can also impact stability. For instance, the conversion of the C-terminal carboxyl group to other functional groups can influence how the peptide interacts with degrading enzymes. nih.gov Furthermore, the attachment of moieties like N-phenyl-N-(piperidin-4-yl)propionamide (Ppp) to the C-terminus has been shown to increase lipophilicity and plasma stability. nih.govsci-hub.se

Backbone Modifications: Introducing changes to the peptide backbone itself is another powerful approach. This can involve the use of "customizable units" like dehydroamino acids, which can alter the peptide's conformation and make it less susceptible to enzymatic cleavage. rsc.org Modifications at the Cα- and N-positions of the peptide backbone allow for a fine-tuning of the peptide's properties, including its stability. rsc.org

Preclinical in Vivo Research and Neurobiological Investigations of Modified Enkephalin Analogs

Central Nervous System (CNS) Distribution and Blood-Brain Barrier Permeability Studies in Animal Models

The ability of opioid peptides to exert central effects is largely contingent on their capacity to cross the blood-brain barrier (BBB) and distribute within the central nervous system. Endogenous enkephalins typically exhibit poor BBB penetration. However, chemical modifications, such as the halogenation at the phenylalanine position (Phe4) in Leucine-enkephalin, have been explored to enhance CNS distribution. mdpi.com

Research into analogs like Enkephalin-leu, (ala(2)-Cl-phe(4))- suggests that such modifications can improve the lipophilicity of the peptide, a key factor in passive diffusion across the BBB. Studies on similar halogenated enkephalin analogs have shown that these changes can lead to increased brain uptake following systemic administration in animal models. mdpi.com The specific distribution pattern within the CNS is crucial, as enkephalins are known to be concentrated in areas related to pain perception, emotional regulation, and motor control, such as the striatum and hypothalamus. nih.gov The differential permeability of the BBB can be influenced by the size and growth pattern of lesions, which is a factor considered in experimental models. elsevierpure.com Advanced imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) are utilized to measure BBB permeability in vivo, providing a quantitative measure (influx constant Ki) of leakage. nih.govnih.gov

In Vivo Receptor Target Engagement and Functional Modulation in Rodent Models

The primary targets for enkephalins are the mu (µ) and delta (δ) opioid receptors. The substitution at the Phe4 position of Leu-enkephalin is a critical determinant of receptor affinity, selectivity, and functional activity. mdpi.comnih.gov The introduction of a chlorine atom at this position, as in Enkephalin-leu, (ala(2)-Cl-phe(4))-, is intended to modulate these properties.

Studies on a series of analogs with substitutions at the meta-position of Phe4 have demonstrated that these modifications can yield high-affinity ligands with varying degrees of selectivity for the δ and µ opioid receptors. nih.gov Furthermore, these substitutions can influence the signaling bias of the peptide, affecting its ability to inhibit cyclic AMP (cAMP) signaling or to recruit β-arrestin 2. nih.gov In rodent models, the functional consequences of this receptor engagement are observed through behavioral assays. For instance, the activation of µ-opioid receptors has been shown to inhibit behaviors induced by dopamine (B1211576) D2 receptor agonists, suggesting a functional interaction between these neurotransmitter systems. nih.gov The stability of these modified peptides in plasma is also a key consideration, as it determines their bioavailability and duration of action in vivo. nih.gov

Table 1: Receptor Binding and Functional Activity of Modified Leu-Enkephalin Analogs

| Compound Modification | Target Receptor(s) | Observed Functional Modulation |

|---|---|---|

| Meta-position substitution at Phe4 | δ-opioid receptor (δOR), µ-opioid receptor (µOR) | Varied selectivity and signaling bias (cAMP inhibition, β-arrestin 2 recruitment). nih.gov |

| Halogenation at para-position of Phe4 | Enhanced δOR selectivity | Increased antinociceptive potency in central nervous system. mdpi.com |

Advanced Methodologies for Dynamic In Vivo Peptide Detection and Quantification

To understand the real-time dynamics of enkephalin release and action in the brain, researchers have developed sophisticated in vivo monitoring techniques.

Microdialysis Coupled with Mass Spectrometry for Real-time Monitoring

Microdialysis is a powerful technique for sampling the extracellular fluid of the brain in freely moving animals. nih.gov When coupled with liquid chromatography-mass spectrometry (LC-MS), it allows for the highly sensitive and specific quantification of neuropeptides like enkephalins. nih.govnih.gov This combination enables researchers to monitor dynamic changes in enkephalin levels in response to various stimuli, such as stress or pharmacological challenges. nih.govnih.govelifesciences.org Recent advancements in this methodology have improved the spatiotemporal resolution and stability of enkephalin detection, allowing for the independent measurement of Leu- and Met-enkephalin. nih.govelifesciences.org

Fiber Photometry for Correlating Neuronal Activity and Peptide Release

Fiber photometry is an optical recording method that measures bulk fluorescence signals from genetically defined neuronal populations in deep brain structures of behaving animals. nih.govnih.gov By using genetically encoded calcium indicators (GECIs) like GCaMP, researchers can monitor neural activity as a proxy for neurotransmitter and neuropeptide release. youtube.comyoutube.com This technique can be used simultaneously with microdialysis to correlate the activity of enkephalinergic neurons with the actual release of the peptide, providing a more complete picture of neurochemical signaling in real-time. elifesciences.org Multi-fiber photometry systems even allow for the simultaneous monitoring of different neural pathways. nih.govyoutube.com

Elucidating Neurobiological Effects and Mechanisms in Animal Models (excluding therapeutic efficacy)

Research in animal models has been instrumental in delineating the fundamental neurobiological roles of modified enkephalin analogs beyond their potential therapeutic applications.

Pain Modulation Research (Mechanistic Aspects)

Endogenous enkephalins are a key component of the body's natural pain-modulating system. nih.gov They exert their effects by acting on opioid receptors located in the spinal cord and various brain regions involved in pain transmission and perception, such as the periaqueductal gray. nih.govnih.gov The binding of enkephalins to these receptors typically leads to an inhibition of neuronal activity and a reduction in the transmission of pain signals. The "gate control theory" of pain provides a framework for understanding how non-painful stimuli can modulate the perception of pain, a process in which endogenous opioids are thought to play a role. youtube.com

Studies investigating the mechanistic aspects of pain modulation by analogs like Enkephalin-leu, (ala(2)-Cl-phe(4))- focus on how the specific modifications alter the peptide's interaction with the pain circuitry. For example, enhanced CNS distribution and increased affinity or selectivity for δ- or µ-opioid receptors within the pain matrix can lead to more potent antinociceptive effects. mdpi.com Research has demonstrated that descending pain modulatory pathways, which can be influenced by opioid signaling, can either inhibit or facilitate pain. nih.gov The study of how modified enkephalins engage these descending pathways is crucial for understanding their precise role in pain modulation. capes.gov.br

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Enkephalin-leu, (ala(2)-Cl-phe(4))- |

| Leucine-enkephalin (Leu-enkephalin) |

| Methionine-enkephalin (Met-enkephalin) |

| [d-Ala2, d-Leu5]-enkephalin |

| [D-Pen2,D-Pen5]enkephalin (DPDPE) |

| Endomorphin-1 |

| [D-Ala2,NMePhe4,Gly-ol5]enkephalin (DAMGO) |

| [D-Pen2,L-Pen5]enkephalin |

| Naloxone (B1662785) |

Stress Response System Investigations

The body's response to stress is a complex process orchestrated by the neuroendocrine system, with the Hypothalamus-Pituitary-Adrenal (HPA) axis playing a central regulatory role. youtube.comyoutube.com When a stressor is perceived, the hypothalamus releases corticotropin-releasing hormone (CRH), which signals the pituitary gland to secrete adrenocorticotropic hormone (ACTH). youtube.com ACTH, in turn, stimulates the adrenal glands to release glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents. youtube.comnih.gov These hormones are critical for mobilizing energy and helping the body cope with the stressor. youtube.com The endogenous opioid system, including enkephalins, is known to modulate the HPA axis, thereby influencing the stress response. nih.govnih.gov

Preclinical in vivo research has demonstrated that the modified enkephalin analog, DAMGO, significantly influences the HPA axis. Studies in animal models have shown that administration of DAMGO stimulates the HPA axis, leading to a dose-related increase in plasma corticosterone levels. nih.gov This effect highlights the role of mu-opioid receptor activation in modulating the body's primary stress response pathway. The stimulation of the HPA axis by DAMGO is confirmed to be a mu-receptor selective action. nih.gov

Further investigations have aimed to elucidate the specific subtype of mu-opioid receptor involved in this process. Research indicates that the stimulatory effect of DAMGO on the HPA axis is mediated through the mu-2 opioid receptor. nih.gov This finding provides a more nuanced understanding of the pharmacological mechanisms by which specific opioid analogs can influence the neuroendocrine response to stress.

The impact of DAMGO on the stress response is not limited to hormonal changes. The brain regions involved in the stress and anxiety circuits, such as the hypothalamus, amygdala, and hippocampus, are known to have a high density of mu-opioid receptors. nih.gov Studies on the binding of DAMGO in the brains of spontaneously hypertensive rats, a model often used in stress research, have shown a higher density of mu-opioid receptors in the hypothalamus and midbrain compared to normotensive rats. nih.gov Conversely, a lower density of these receptors was found in the amygdala of the hypertensive rats. nih.gov These differences in receptor distribution may be related to the altered stress reactivity observed in these animals.

The behavioral manifestations of stress, such as anxiety-like behaviors, are also a critical area of investigation. Animal models of anxiety are widely used to screen for the effects of psychoactive compounds. xjtlu.edu.cnnih.govxjtlu.edu.cn While direct studies on the anxiolytic or anxiogenic effects of DAMGO in the context of a stress response were not detailed in the provided search results, the compound's potent effects on the HPA axis and on brain regions central to anxiety suggest a significant modulatory role.

Interactive Data Table: Effect of DAMGO on Plasma Corticosterone Levels

The following table illustrates the dose-dependent effect of DAMGO on plasma corticosterone levels as established in preclinical studies. nih.gov

| DAMGO Dose | Plasma Corticosterone Level Change |

| Low | Minimal to no significant increase |

| Moderate | Significant increase |

| High | Robust and maximal increase |

Emerging Research Frontiers and Future Directions in Leu Enkephalin Analog Design

Rational Design of Functionally Selective Opioid Peptide Agonists for Dissecting Receptor Biology

The rational design of opioid peptide agonists aims to create molecules that selectively activate specific signaling pathways, a concept known as functional selectivity or biased agonism. mdpi.com This approach is critical for separating the therapeutic effects of opioids from their undesirable side effects. nih.gov Modifications to the native Leu-enkephalin structure, such as those in Enkephalin-leu, (ala(2)-Cl-phe(4))-, are central to this effort.

The substitution of Gly² with a D-amino acid like D-Ala² is a well-established strategy to increase the metabolic stability of the peptide by making it resistant to degradation by aminopeptidases. echelon-inc.com Furthermore, modifications at the fourth position, phenylalanine (Phe⁴), have been shown to significantly influence receptor affinity and selectivity. mdpi.com For instance, halogenation of the Phe⁴ aromatic ring can enhance binding affinity and modulate the signaling profile. nih.gov Research on various meta-substituted Phe⁴ analogs of Leu-enkephalin has demonstrated that these changes can lead to high-affinity ligands with varying degrees of selectivity and bias at both the delta-opioid receptor (δOR) and mu-opioid receptor (µOR). mdpi.commdpi.com

Studies have shown that substituting the meta-position of Phe⁴ can increase binding affinity for both δOR and µOR. mdpi.com For example, certain modifications can result in compounds with sub-nanomolar affinity, a significant increase compared to the parent Leu-enkephalin. mdpi.com This enhanced affinity often correlates with improved functional activation of G-protein pathways. mdpi.com By systematically altering the structure, such as introducing a chloro-group at the para-position of Phe⁴, researchers can fine-tune the interaction with the receptor, potentially favoring pathways that lead to analgesia while avoiding those that cause adverse effects. This strategy has led to the development of multifunctional ligands, such as those with MOR/DOR agonism and KOR (kappa-opioid receptor) antagonism. nih.gov

Integration of Computational and Experimental Approaches for De Novo Peptide Design

The design of novel peptide-based therapeutics increasingly relies on a synergistic interplay between computational modeling and experimental validation. nih.govnih.gov For Leu-enkephalin analogs like Enkephalin-leu, (ala(2)-Cl-phe(4))-, computational methods are invaluable for predicting how specific structural changes will affect the peptide's conformation and its interaction with the target receptor. researchgate.netnih.gov

Computational tools, including molecular dynamics (MD) simulations, can model the binding pose of a ligand within the receptor's pocket. nih.gov These models help researchers understand the structure-activity relationships (SAR) that govern a compound's biological activity. nih.gov For example, modeling can reveal how the substitution of Tyr¹ with (4-Carboxamido)phenylalanine (Cpa) can increase potency and selectivity for the δ-opioid receptor by stabilizing a specific folded conformation through intramolecular hydrogen bonds. nih.gov Similarly, computational approaches can predict how halogenation at the Phe⁴ position might alter electronic properties and interactions within the binding site. nih.gov

These in silico predictions are then validated and refined through experimental synthesis and biological evaluation. nih.gov Peptides are typically synthesized using solid-phase methods, which allow for the precise incorporation of unnatural amino acids and other modifications. mdpi.comnih.gov The synthesized analogs are then subjected to a battery of in vitro tests, including radioligand binding assays to determine affinity for different opioid receptor subtypes (μ, δ, κ) and functional assays (such as cAMP inhibition or β-arrestin recruitment) to measure their efficacy and signaling bias. mdpi.comnih.gov This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the discovery of peptides with desired pharmacological profiles. nih.gov

Development of Advanced Probes for Imaging and Tracking Opioid Receptors in Research Settings

To visualize and study the behavior of opioid receptors in real-time, researchers require advanced molecular probes. Enkephalin analogs serve as excellent scaffolds for the development of such tools, including fluorescent and photoaffinity labels. researchgate.netnih.gov These probes allow for the direct observation of receptor localization, trafficking, and interaction with ligands in cellular and tissue environments.

Fluorescent probes are created by attaching a fluorophore, such as 1-pyrenylalanine (B1214871) (Pya), to the enkephalin peptide. researchgate.net Depending on the position of the fluorescent amino acid, these probes can exhibit high specificity for either µ- or δ-opioid receptors. researchgate.net For example, [D-Ala²,Pya⁵]enkephalin has shown high selectivity for δ-receptors. researchgate.net These fluorescent ligands are instrumental in imaging-based methods to study ligand-receptor binding and receptor trafficking.

Photoaffinity labeling is another powerful technique that uses a photoactivatable group, often an azido (B1232118) derivative, attached to the ligand. nih.govnih.gov Upon exposure to light, this group forms a highly reactive species that can create a covalent bond with the receptor, allowing for its identification and characterization. nih.gov While specific probes based on Enkephalin-leu, (ala(2)-Cl-phe(4))- have not been detailed, its structural modifications, which confer high affinity, make it a strong candidate for conversion into a photoaffinity or fluorescent probe for studying receptor biology with high precision.

Expanding the Pharmacological Spectrum: Exploring Non-Classical Opioid Receptor Interactions

Recent research has revealed that the biological activity of enkephalin analogs is not always confined to the classical opioid receptors (μ, δ, κ). There is growing interest in ligands that exhibit a broader pharmacological profile, interacting with other receptor systems or acting as multifunctional ligands with mixed agonist/antagonist properties at different opioid receptors. nih.govnih.gov

Some enkephalin-like tetrapeptides have been found to interact with monoamine transporters, such as the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), in addition to their activity at opioid receptors. nih.gov This dual activity is a promising avenue for developing novel analgesics, as the modulation of monoaminergic systems is a known strategy for pain management. nih.gov

Furthermore, studies have shown that δ-opioid receptor agonists like [D-Ala², D-Leu⁵]-enkephalin (DADLE), an analog closely related to the subject compound, can exert protective effects through non-classical pathways involving transient receptor potential (TRP) channels, specifically TRPV4. wikipedia.org Activation of δ-opioid receptors by DADLE was found to upregulate TRPV4 expression and increase calcium influx, leading to enhanced mitochondrial function and cell survival in brain microvascular endothelial cells during ischemia/reperfusion injury. wikipedia.org This suggests that the therapeutic potential of enkephalin analogs may extend beyond direct opioid receptor agonism to include interactions with other crucial cellular signaling pathways. There is also evidence for opioid receptors existing in functional complexes, where a ligand might interact with a "non-complexed" delta receptor subtype.

Investigating Peptide-Protein Interactions Beyond the Primary Receptor Binding Site

The interaction between a peptide ligand and its receptor is a dynamic process that can be influenced by factors beyond the primary (orthosteric) binding pocket. Researchers are increasingly investigating allosteric modulation, where ligands bind to a secondary site on the receptor to modify the effects of the primary (endogenous) agonist.

Allosteric modulators can be positive (enhancing agonist effect), negative (reducing agonist effect), or neutral (blocking other modulators). Computational and experimental studies have begun to identify potential allosteric binding sites on opioid receptors and design molecules that target them. nih.gov Molecular dynamics simulations have shown that some small molecules can occupy a pocket adjacent to the orthosteric site, modulating the binding and conformation of Leu-enkephalin. nih.gov

While native Leu-enkephalin itself can act as an allosteric modulator of naloxone (B1662785) binding, synthetic analogs with modified structures could be designed to act as specific allosteric modulators. Investigating how peptides like Enkephalin-leu, (ala(2)-Cl-phe(4))- might interact with these allosteric sites, or with other proteins in the receptor's immediate environment (such as G-proteins or arrestins), represents a key frontier in drug design. echelon-inc.com Understanding these broader peptide-protein interactions will provide a more complete picture of opioid receptor signaling and open new avenues for therapeutic intervention.

Compound Information Table

| Compound Name | Abbreviation / Other Names | Key Structural Features |

| Enkephalin-leu, (ala(2)-Cl-phe(4))- | [D-Ala², p-Cl-Phe⁴, Leu⁵]-enkephalin | D-Alanine at position 2, para-chlorophenylalanine at position 4. |

| Leu-enkephalin | Leu⁵-enkephalin | Endogenous opioid peptide (Tyr-Gly-Gly-Phe-Leu). mdpi.com |

| [D-Ala², D-Leu⁵]-enkephalin | DADLE | D-Alanine at position 2, D-Leucine at position 5. mdpi.com |

| [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin | DAMGO | µOR-selective synthetic agonist. mdpi.com |

| [D-Ala²,Pya⁵]enkephalin | - | Fluorescent analog with 1-pyrenylalanine at position 5. researchgate.net |

| [D-Ala²,Leu⁵,Cys⁶]enkephalin | DALCE | Analog with cysteine at position 6, proposed to target δ-non-complexed receptors. |

| (4-Carboxamido)phenylalanine-Leu-Enkephalin | [Cpa¹, Leu⁵]-enkephalin | Tyr at position 1 replaced with Cpa. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Enkephalin-leu, (ala(2)-Cl-phe(4))- with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method. Use Fmoc/t-Bu protection for amino acids, with specific attention to the chloro-substituted phenylalanine residue (Cl-Phe(4)) to avoid side reactions. Purification via reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) ensures purity >95%. Characterization by MALDI-TOF MS and analytical HPLC is critical to confirm molecular weight and homogeneity. Contamination risks arise during deprotection steps; monitor via TLC and NMR for byproducts .

Q. Which in vitro assays are most reliable for assessing opioid receptor selectivity of this compound?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors, [³H]-DPDPE for δ-opioid receptors) in transfected HEK293 cells or brain membrane preparations. Pair with functional assays (e.g., cAMP inhibition via BRET-based sensors) to evaluate agonist/antagonist activity. Normalize data to reference ligands (e.g., Leu-enkephalin for δ-receptor affinity) and account for nonspecific binding using excess naloxone. EC₅₀/IC₅₀ values should be validated via triplicate runs with error margins <15% .

Q. How to optimize stability studies for Enkephalin-leu, (ala(2)-Cl-phe(4))- in physiological buffers?

- Methodological Answer : Incubate the peptide in PBS (pH 7.4) or simulated gastric fluid (SGF) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for LC-MS analysis. Degradation products (e.g., dechlorination or hydrolysis at the Ala(2)-Cl-Phe(4) bond) require tandem MS/MS sequencing. Use protease inhibitors (e.g., bestatin) to distinguish enzymatic vs. chemical instability. Half-life calculations should follow first-order kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported δ-opioid receptor binding affinities for this compound?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., receptor subtype isoforms, membrane preparation methods). Perform a meta-analysis comparing:

- Receptor Source : Native tissues (e.g., rat brain) vs. transfected cells.

- Ligand Concentration : Saturation binding curves vs. single-point assays.

- Data Normalization : Reference controls (e.g., BMS986187 as a δ-receptor PAM).

Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers. Cross-validate findings using orthogonal techniques (e.g., electrophysiology in dorsal root ganglion neurons) .

Q. What computational strategies best model the interaction of Enkephalin-leu, (ala(2)-Cl-phe(4))- with δ-opioid receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the δ-receptor crystal structure (PDB: 6PT3). Focus on the Cl-Phe(4) residue’s role in hydrophobic pocket interactions.

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability of the peptide-receptor complex. Calculate binding free energy via MM-PBSA.

- In Silico Mutagenesis : Predict affinity changes upon substituting Ala(2) or Cl-Phe(4) with non-natural amino acids. Validate predictions with SPR or ITC experiments .

Q. How to design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of this peptide?

- Methodological Answer :

- Administration : Intravenous injection (1 mg/kg) in rodents, with brain/plasma sampling at 5, 15, and 30 minutes post-dose.

- Quantification : LC-MS/MS for brain homogenate analysis. Normalize to a stable isotope-labeled internal standard.

- BBB Score : Calculate (unbound partition coefficient) using microdialysis or brain slice methods. Compare to Leu-enkephalin controls. Address peptide degradation via co-administration with thiorphan (neprilysin inhibitor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.